![molecular formula C17H21N B3164518 2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine CAS No. 893574-80-6](/img/structure/B3164518.png)
2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine
Overview
Description
2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 4-MPD and is used in scientific research.
Scientific Research Applications
- Kappa-Opioid Receptor (KOR) Antagonist : 2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine has been investigated as a novel KOR antagonist. It shows high affinity for human, rat, and mouse KOR receptors, making it a potential candidate for pain management and addiction treatment .
Pharmacology and Drug Development
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Like other amines, it may interact with various enzymes, receptors, and transporters in the body, influencing their function .
Biochemical Pathways
Amines can generally participate in a variety of biochemical processes, including the synthesis of biogenic amines .
Pharmacokinetics
As an amine, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of (2-Methylpropyl)[(4-phenylphenyl)methyl]amine are not well-studied. Therefore, it’s difficult to provide a detailed description of its effects. Amines can generally influence a variety of physiological processes, depending on their specific targets .
properties
IUPAC Name |
2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14(2)12-18-13-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOXYPRJHEIFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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